molecular formula C10H14ClNO B13588863 3-Cyclobutoxyanilinehydrochloride

3-Cyclobutoxyanilinehydrochloride

Cat. No.: B13588863
M. Wt: 199.68 g/mol
InChI Key: JHKFPKIFABNDKY-UHFFFAOYSA-N
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Description

3-Cyclobutoxyanilinehydrochloride is an organic compound that features a cyclobutyl group attached to an aniline moiety, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutoxyanilinehydrochloride typically involves the reaction of cyclobutanol with aniline in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst to facilitate the formation of the ether linkage between the cyclobutyl group and the aniline. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutoxyanilinehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitro derivatives, while oxidation can produce quinone derivatives.

Scientific Research Applications

3-Cyclobutoxyanilinehydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclobutoxyanilinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclobutoxyaniline: The parent compound without the hydrochloride salt.

    4-Cyclobutoxyaniline: A positional isomer with the cyclobutyl group attached at the para position.

    3-Cyclopentyloxyaniline: A similar compound with a cyclopentyl group instead of a cyclobutyl group.

Uniqueness

3-Cyclobutoxyanilinehydrochloride is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

3-cyclobutyloxyaniline;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c11-8-3-1-6-10(7-8)12-9-4-2-5-9;/h1,3,6-7,9H,2,4-5,11H2;1H

InChI Key

JHKFPKIFABNDKY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=CC=CC(=C2)N.Cl

Origin of Product

United States

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